(3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone
CAS No.: 1455137-41-3
Cat. No.: VC3069777
Molecular Formula: C13H16FNO2
Molecular Weight: 237.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1455137-41-3 |
|---|---|
| Molecular Formula | C13H16FNO2 |
| Molecular Weight | 237.27 g/mol |
| IUPAC Name | (3-fluoro-4-methylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C13H16FNO2/c1-9-2-3-11(6-12(9)14)13(17)15-5-4-10(7-15)8-16/h2-3,6,10,16H,4-5,7-8H2,1H3 |
| Standard InChI Key | MZFGVBKXBYAYGU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)N2CCC(C2)CO)F |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N2CCC(C2)CO)F |
Introduction
Chemical Structure and Properties
Structural Composition
(3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone consists of two primary structural components connected by a carbonyl group. The first component is a 3-fluoro-4-methylphenyl group, featuring a benzene ring with fluoro and methyl substituents at the meta and para positions, respectively. The second component is a 3-(hydroxymethyl)pyrrolidin-1-yl group, which consists of a five-membered pyrrolidine ring bearing a hydroxymethyl substituent. These components are joined by an amide (methanone) linkage, creating a molecule with several key functional groups that contribute to its chemical behavior and potential applications.
The presence of the fluorine atom at the meta position of the phenyl ring is particularly significant, as fluorine substitution is known to impart unique properties to organic compounds, including increased metabolic stability, altered electronic distribution, and enhanced lipophilicity. These properties make fluorinated compounds of particular interest in pharmaceutical research and development.
Physical and Chemical Properties
The available data on (3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone reveals the following properties:
| Property | Value |
|---|---|
| CAS Number | 1455137-41-3 |
| Molecular Formula | C₁₃H₁₆FNO₂ |
| Molecular Weight | 237.27 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
The compound contains several functional groups that influence its chemical behavior. The carbonyl group can participate in nucleophilic addition reactions, while the hydroxymethyl group provides a site for hydrogen bonding and further functionalization. The pyrrolidine nitrogen, being part of an amide linkage, has reduced basicity compared to a typical amine but still contributes to the compound's polarity and potential for intermolecular interactions.
Structural Comparison with Related Compounds
Fluorinated Phenyl Ketones
The 3-fluoro-4-methylphenyl moiety present in the target compound is also found in several related structures that have been studied in scientific literature. One such compound is (3-Fluoro-4-methylphenyl)(phenyl)methanone, which has been characterized through spectroscopic methods . This related compound exhibits characteristic NMR signals including a doublet at 2.35 ppm for the methyl group and a complex pattern of aromatic signals between 7.27-7.77 ppm . The melting point for this related compound is reported to be 40.0–40.7 °C .
Unlike our target compound, (3-Fluoro-4-methylphenyl)(phenyl)methanone contains a simple phenyl group rather than the more complex 3-(hydroxymethyl)pyrrolidin-1-yl moiety. This structural difference likely results in different physical properties and potential applications, though the electronic effects of the 3-fluoro-4-methylphenyl portion would be similar in both compounds.
Pyrrolidine-Based Amides
Another structurally related compound is (3-fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone (CAS No. 2169220-23-7), which shares the common feature of a pyrrolidine connected to an aromatic ring via a methanone linkage . This compound has a molecular formula of C₁₁H₁₂NO₂F and a molecular weight of 209.22 g/mol . While this related compound contains a hydroxyl group directly on the aromatic ring rather than a hydroxymethyl group on the pyrrolidine, it provides insight into the general class of compounds combining pyrrolidine amides with fluorinated aromatics.
The presence of both compounds in chemical databases suggests ongoing research interest in structures combining fluorinated aromatics with nitrogen-containing heterocycles, particularly in contexts where metabolic stability and specific binding properties are desired.
Synthesis Considerations
Synthetic Challenges
Several challenges might be encountered in the synthesis of this compound:
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Regioselectivity in the preparation of the 3-fluoro-4-methylbenzoic acid precursor
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Protection-deprotection strategies for the hydroxymethyl group
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Potential racemization if stereochemistry at the pyrrolidine ring is important
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Purification challenges due to the polar functional groups present in the molecule
These synthetic considerations would be important in developing an efficient and scalable route to the target compound.
Spectroscopic Characterization
Analytical Methods
The analysis and characterization of (3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone would likely employ standard analytical techniques for organic compounds, including:
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
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X-ray crystallography if suitable crystals can be obtained
These analytical methods would provide comprehensive characterization of the compound's structure, purity, and physical properties.
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